REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]#[C:9][Si](C)(C)C)[C:5]([NH2:14])=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[C:8]([C:6]1[C:5]([NH2:14])=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1)#[CH:9] |f:1.2|
|
Name
|
(6-methyl-2-trimethylsilanylethynyl-pyridin-3-yl)amine
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=N1)C#C[Si](C)(C)C)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
90 μl of acetic acid was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was partially concentrated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=NC(=CC=C1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.21 mmol | |
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |